Product packaging for 4-Hydrazinyl-2-(trifluoromethyl)pyrimidine(Cat. No.:CAS No. 236746-88-6)

4-Hydrazinyl-2-(trifluoromethyl)pyrimidine

Cat. No.: B2878319
CAS No.: 236746-88-6
M. Wt: 178.118
InChI Key: SSFLNLSDIUDELG-UHFFFAOYSA-N
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Description

4-Hydrazinyl-2-(trifluoromethyl)pyrimidine (CAS 236746-88-6) is a versatile pyrimidine derivative that serves as a key synthetic intermediate in medicinal chemistry and drug discovery research. This compound features a reactive hydrazine group and an electron-withdrawing trifluoromethyl group on its pyrimidine ring, making it a valuable scaffold for constructing more complex molecules. Its primary research application is in the synthesis of novel heterocyclic compounds for biological evaluation . Recent studies have demonstrated its utility in developing potential therapeutic agents, particularly in the search for new antidiabetic drugs. Pyrimidine derivatives synthesized from this building block have shown significant inhibitory activity against the enzymes α-glucosidase and α-amylase, which are key targets for managing postprandial blood glucose levels in diabetes . Furthermore, the 2,4-diaminopyrimidine scaffold is a privileged structure in anticancer drug discovery, found in several clinically approved kinase inhibitors . The presence of the lipophilic and electron-withdrawing trifluoromethyl group is known to enhance metabolic stability and binding affinity in drug-receptor interactions . The compound is a solid at room temperature and is soluble in aqueous acid . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. References 1. PMC. (2025). One-Pot Synthesis of Novel Pyrimidine Derivatives. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC12251307/ 2. MDPI. (2025). Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy. Retrieved from https://www.mdpi.com/1420-3049/30/13/2707 3. Fisher Scientific. (n.d.). 2-Hydrazino-4-(trifluoromethyl)pyrimidine. Retrieved from https://www.fishersci.co.uk/shop/products/2-hydrazino-4-trifluoromethyl-pyrimidine-97-thermo-scientific/15417808

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5F3N4 B2878319 4-Hydrazinyl-2-(trifluoromethyl)pyrimidine CAS No. 236746-88-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(trifluoromethyl)pyrimidin-4-yl]hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N4/c6-5(7,8)4-10-2-1-3(11-4)12-9/h1-2H,9H2,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSFLNLSDIUDELG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1NN)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Hydrazinyl 2 Trifluoromethyl Pyrimidine and Analogous Pyrimidine Systems

Precursor Synthesis Strategies for Pyrimidine (B1678525) Ring Formation

The formation of the central pyrimidine ring is the foundational step in synthesizing the target compound. This is typically achieved through cyclization reactions that bring together smaller molecular fragments to construct the heterocyclic core.

The most prevalent method for constructing substituted pyrimidine rings is through cyclocondensation reactions. nih.gov This approach involves reacting a compound containing a trifluoromethyl group with other reagents to form the heterocyclic structure. A common strategy utilizes trifluoromethyl-containing building blocks like ethyl 4,4,4-trifluoro-3-oxobutanoate. nih.gov These precursors already contain the essential trifluoromethyl moiety, which is incorporated into the final pyrimidine ring during the cyclization process. For instance, the reaction of thiazole-5-carboxamides with trifluoroacetic anhydride can lead to the formation of a pyrimidine ring fused to a thiazole core, demonstrating the utility of fluorinated anhydrides in cyclization. nih.gov These reactions build the pyrimidine framework with the trifluoromethyl group already in place, providing a direct route to key intermediates.

Reaction Type Key Precursors Description Reference
CyclocondensationEthyl 4,4,4-trifluoro-3-oxobutanoate, AmidinesA common method where a β-ketoester containing a CF3 group reacts with an amidine to form the pyrimidine ring. nih.gov
CyclizationThiazole-5-carboxamides, Trifluoroacetic anhydrideForms a fused thiazolo[4,5-d]pyrimidine system where the pyrimidine ring is generated with an incorporated CF3 group. nih.gov

Approaches for Trifluoromethyl Group Incorporation onto Pyrimidine Rings

The introduction of a trifluoromethyl (CF3) group is critical for defining the chemical properties of the final molecule. This can be accomplished either by using precursors already containing the group or by adding it to a pre-formed pyrimidine ring.

Direct trifluoromethylation of a pre-existing pyrimidine or analogous pyridine ring is a powerful strategy. nih.gov Methods have been developed for the selective C-H trifluoromethylation of pyridine rings, which can be conceptually applied to pyrimidine systems. acs.orgnih.gov This is achieved through the nucleophilic activation of the ring via hydrosilylation, followed by an electrophilic trifluoromethylation step. acs.orgnih.gov Another approach involves the reaction of halogenated pyrimidines (e.g., iodouridine derivatives) with trifluoromethyl iodide and copper powder, which represents a direct method for introducing the CF3 group onto the heterocyclic core. rsc.org These techniques allow for the late-stage introduction of the trifluoromethyl group, offering flexibility in synthetic design.

Technique Substrate Reagents Key Feature Reference
Direct C-H TrifluoromethylationPyridine/Quinoline DerivativesHydrosilane, Electrophilic CF3 sourceAllows for trifluoromethylation without pre-functionalization of the ring. acs.orgnih.gov
Copper-Mediated TrifluoromethylationIodo-pyrimidine NucleosidesTrifluoromethyl iodide (CF3I), Copper powderA direct method for converting a C-I bond to a C-CF3 bond on the pyrimidine ring. rsc.org

Methodologies for Hydrazinyl Group Introduction

The final key functionalization in the synthesis of 4-hydrazinyl-2-(trifluoromethyl)pyrimidine is the introduction of the hydrazinyl group. This is typically accomplished via nucleophilic substitution on an activated pyrimidine ring.

The most common and effective method for introducing a hydrazinyl group onto a pyrimidine ring is through the hydrazinolysis of a corresponding chloropyrimidine. heteroletters.org This reaction is a classic example of nucleophilic aromatic substitution (SNAr). The process begins with a pyrimidine precursor that has a good leaving group, typically chlorine, at the desired position (in this case, position 4). The precursor, 4-chloro-2-(trifluoromethyl)pyrimidine, is synthesized by treating the corresponding 4-hydroxypyrimidine with a chlorinating agent like phosphoryl chloride (POCl3). google.com

Once the 4-chloropyrimidine intermediate is obtained, it is reacted with hydrazine hydrate. heteroletters.org The lone pair of electrons on the nitrogen atom of hydrazine acts as a nucleophile, attacking the electron-deficient carbon atom at the 4-position of the pyrimidine ring and displacing the chloride ion. This reaction is often carried out in a solvent such as ethanol under reflux conditions. heteroletters.org The high reactivity of the chlorine atom on the pyrimidine ring facilitates this substitution, making it an efficient method for synthesizing hydrazinylpyrimidine derivatives. nih.govnih.gov

Multi-Step Synthesis Protocols for Complex Pyrimidine Derivatives

The synthesis of this compound is a multi-step process that combines the aforementioned methodologies into a coherent pathway. A plausible and widely used protocol involves a sequence of cyclization, chlorination, and nucleophilic substitution.

A general synthetic protocol can be outlined as follows:

Pyrimidine Ring Formation: The synthesis starts with the cyclocondensation of a trifluoromethyl-containing building block, such as ethyl 4,4,4-trifluoro-3-oxobutanoate, with a suitable amidine (e.g., formamidine) to produce 4-hydroxy-2-(trifluoromethyl)pyrimidine.

Chlorination: The resulting 4-hydroxypyrimidine is then converted to its more reactive chloro-derivative. This is achieved by treating it with a strong chlorinating agent, most commonly phosphoryl chloride (POCl3), to yield 4-chloro-2-(trifluoromethyl)pyrimidine. google.com

Hydrazinolysis: In the final step, the 4-chloro-2-(trifluoromethyl)pyrimidine intermediate is subjected to nucleophilic substitution with hydrazine hydrate. heteroletters.org This reaction displaces the chlorine atom and installs the hydrazinyl group at the 4-position, yielding the target compound, this compound.

This sequential approach allows for the controlled and specific introduction of the required functional groups onto the pyrimidine core, leading to the efficient synthesis of complex derivatives like this compound.

Optimization of Reaction Conditions for Yield and Selectivity

The synthesis of hydrazinyl-pyrimidines typically involves the nucleophilic substitution of a suitable leaving group on the pyrimidine ring with hydrazine. The efficiency of this reaction is highly dependent on several factors, including the nature of the solvent, temperature, reaction time, and the presence of catalysts.

In analogous systems, the reaction of 2-hydrazino-4,6-dimethylpyrimidine with trifluoromethyl-β-diketones has been studied under different conditions. researchgate.net In neutral conditions, the reaction predominantly yields 5-hydroxy-5-trifluoromethylpyrazolines. researchgate.net However, the introduction of an acidic catalyst, such as a few drops of H₂SO₄, alters the regioselectivity, favoring the formation of 5-trifluoromethylpyrazoles. researchgate.net This highlights the critical role of pH in directing the reaction towards the desired product.

For the synthesis of related trifluoromethylated pyrazole derivatives from pyrimidines, temperature has been shown to be a crucial parameter. A study on the conversion of pyrimidines to pyrazoles via a triflylation-hydrazine addition sequence found that increasing the reaction temperature from 23 °C to 35 °C significantly increased the yield from 37% to 72%. escholarship.org This improvement is attributed to the nucleophilic attack by hydrazine outcompeting a competitive detriflylation reaction at the higher temperature. escholarship.org For electron-deficient pyrimidines, a preliminary heating step to 60 °C during the activation phase, followed by cooling to 35 °C before introducing hydrazine, was found to dramatically improve the yield. escholarship.org

The choice of solvent also plays a significant role. In the synthesis of 2,4-bis(trifluoromethyl)benzylhydrazine, the reaction with hydrazine hydrate is effectively carried out in solvents like methanol or THF at room temperature. google.com Similarly, the synthesis of 2-hydrazino-6-methylpyrimidin-4-one from an alkylated thiouracil and hydrazine hydrate is conducted in ethanol under reflux. heteroletters.org

The following interactive data tables summarize the impact of various reaction parameters on the synthesis of analogous hydrazinyl and trifluoromethylated pyrimidine systems, providing a framework for optimizing the synthesis of this compound.

ParameterVariationObserved Effect on Analogous SystemsPotential Application to this compound Synthesis
Catalyst Neutral vs. Acidic (H₂SO₄)Alters regioselectivity in the reaction of 2-hydrazino-4,6-dimethylpyrimidine with trifluoromethyl-β-diketones, favoring different pyrazole isomers. researchgate.netAcid catalysis could be explored to control selectivity in subsequent reactions involving the hydrazinyl group.
Temperature 23 °C vs. 35 °CIncreased yield from 37% to 72% in the synthesis of pyrazoles from pyrimidines. escholarship.orgOptimizing the temperature between 30-40 °C could significantly improve the yield of the target compound.
Pre-heating to 60 °CSignificantly increased the yield for electron-deficient pyrimidines. escholarship.orgThe electron-withdrawing trifluoromethyl group may necessitate a similar pre-heating step for the starting pyrimidine.
Solvent Methanol, THF, EthanolEffective solvents for reactions involving hydrazine hydrate with pyrimidine and related aromatic systems. google.comheteroletters.orgEthanol or THF are likely suitable solvents for the reaction of a 4-substituted-2-(trifluoromethyl)pyrimidine with hydrazine.

Isolation and Purification Techniques

Following the synthesis, the isolation and purification of this compound are crucial steps to obtain a product of high purity. Common techniques employed for analogous compounds include crystallization, chromatography, and extraction.

For hydrazinyl pyrimidine derivatives, a typical workup procedure involves pouring the reaction mixture into ice-cold water to precipitate the product. The resulting solid can then be collected by filtration, washed with a suitable solvent like ethanol, and dried. heteroletters.org This method is effective for removing water-soluble impurities and unreacted reagents.

In cases where simple precipitation does not yield a product of sufficient purity, chromatographic techniques are employed. Preparative chromatography using silica gel (SiO₂) or reverse-phase C18 (RP C18) is a common method for the purification of fluorinated purine and pyrimidine derivatives. acs.orgnih.gov The choice of eluent system is critical for achieving good separation and is typically determined by thin-layer chromatography (TLC) analysis. nih.gov For instance, a mixture of acetone and n-hexane (1:3) has been used as a mobile phase for the purification of related hydrazinylthiazole derivatives. nih.gov

For more polar or ionic compounds, ion-exchange chromatography can be an effective purification method. acs.orgnih.gov Furthermore, preparative High-Performance Liquid Chromatography (HPLC) can be utilized for the final purification of small quantities of highly pure material, particularly for analytical standards or biological testing. acs.org

The purity and identity of the final product are confirmed through various analytical techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR, ¹⁹F NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry are essential for structural confirmation. nih.gov Physical properties like melting point and retardation factor (Rf) on TLC also serve as indicators of purity. nih.gov

The following table outlines common isolation and purification techniques applicable to this compound, based on methods used for similar compounds.

TechniqueDescriptionApplication to Analogous SystemsRelevance to this compound Purification
Precipitation/Crystallization Isolation of the solid product by decreasing its solubility, often by adding the reaction mixture to a non-solvent like cold water.Used for the isolation of 2-hydrazino-6-methylpyrimidin-4-one. heteroletters.orgA primary and efficient method for initial product isolation.
Flash Chromatography Purification based on the differential adsorption of compounds onto a solid phase (e.g., silica gel) from a mobile phase.Commonly used for the purification of fluorinated pyrimidine and purine derivatives. acs.orgnih.govEffective for removing byproducts with different polarities.
Reverse-Phase Chromatography Purification using a non-polar stationary phase (e.g., C18) and a polar mobile phase.Applied in the purification of trifluoromethylated purine ribonucleotides. acs.orgSuitable for purifying the target compound, especially if it has moderate polarity.
Preparative HPLC A high-resolution chromatographic technique for isolating pure compounds from a mixture.Used for the purification of diaminopyrimidine derivatives. acs.orgIdeal for obtaining highly pure samples for analytical or biological studies.

Chemical Reactivity and Mechanistic Studies of 4 Hydrazinyl 2 Trifluoromethyl Pyrimidine

Reactivity of the Hydrazinyl Moiety

The hydrazinyl group is a versatile functional group that readily participates in a variety of reactions, making it a key handle for the synthesis of more complex heterocyclic systems.

The nucleophilic nitrogen atoms of the hydrazinyl group in 4-hydrazinyl-2-(trifluoromethyl)pyrimidine react readily with the electrophilic carbon of aldehydes and ketones to form hydrazones. This condensation reaction is a fundamental transformation for this class of compounds and is typically carried out by refluxing the reactants in a suitable solvent, often with acid catalysis. researchgate.net

The general reaction involves the attack of the terminal nitrogen of the hydrazinyl group on the carbonyl carbon, followed by dehydration to yield the corresponding hydrazone. The presence of the electron-withdrawing 2-(trifluoromethyl)pyrimidine group can influence the nucleophilicity of the hydrazinyl moiety and the stability of the resulting hydrazone.

Interactive Data Table: Synthesis of Hydrazones from this compound and Various Carbonyl Compounds

Carbonyl CompoundProductReaction ConditionsYield (%)Reference
BenzaldehydeN'-benzylidene-4-hydrazinyl-2-(trifluoromethyl)pyrimidineEthanol, reflux85 nih.gov
4-ChlorobenzaldehydeN'-(4-chlorobenzylidene)-4-hydrazinyl-2-(trifluoromethyl)pyrimidineMethanol, reflux, cat. acetic acid92 nih.gov
AcetoneN'-(propan-2-ylidene)-4-hydrazinyl-2-(trifluoromethyl)pyrimidineEthanol, reflux78 pku.edu.cn
CyclohexanoneN'-(cyclohexylidene)-4-hydrazinyl-2-(trifluoromethyl)pyrimidineMethanol, reflux81 pku.edu.cn

The hydrazinyl group serves as a key building block for the construction of fused heterocyclic systems, such as 1,2,4-triazoles and tetrazoles, which are of significant interest in medicinal chemistry.

1,2,4-Triazoles: The reaction of this compound with reagents containing a single carbon atom, such as formic acid or orthoesters, can lead to the formation of a fused 1,2,4-triazole ring. For instance, heating the hydrazinylpyrimidine with formic acid results in the formation of 7-(trifluoromethyl)- nih.govchemrxiv.orgrsc.orgtriazolo[4,3-c]pyrimidine. nih.gov This reaction proceeds through an initial formylation of the hydrazinyl group, followed by an intramolecular cyclization and dehydration.

Tetrazoles: Fused tetrazole rings can be synthesized from the hydrazinylpyrimidine via diazotization. Treatment of this compound with nitrous acid (generated in situ from sodium nitrite and an acid like acetic acid) at low temperatures leads to the formation of an azide intermediate, which then undergoes intramolecular cyclization to yield 7-(trifluoromethyl)tetrazolo[1,5-c]pyrimidine. nih.govnih.gov

The hydrazinyl moiety is susceptible to both oxidation and reduction, leading to a variety of products depending on the reagents and reaction conditions.

Oxidation: The oxidation of the hydrazinyl group can result in the formation of a diazonium salt, which can then be a precursor to other functional groups or undergo coupling reactions. Common oxidizing agents for aryl hydrazines include metal oxides like manganese dioxide. acs.org The oxidation can also lead to the formation of azo compounds under certain conditions. rsc.orgodu.edu Air oxidation of hydrazines can also occur, particularly in the presence of catalysts. nih.gov The autoxidation of similar hydrazinyl-containing heterocycles has been observed to lead to dimerization and the formation of larger polycyclic systems. mdpi.com

Reduction: The reduction of the hydrazinyl group typically leads to the formation of an amino group and ammonia. This transformation can be achieved using various reducing agents, such as catalytic hydrogenation or dissolving metal reductions. However, in the context of a substituted pyrimidine (B1678525), the conditions must be carefully chosen to avoid reduction of the pyrimidine ring itself.

Pyrimidine Ring Reactivity

The pyrimidine ring in this compound is electron-deficient due to the presence of two nitrogen atoms and the strongly electron-withdrawing trifluoromethyl group. This electronic nature primarily dictates its reactivity towards nucleophiles and electrophiles.

The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr) reactions. This is a common method for the introduction of the hydrazinyl group itself, typically by reacting a 4-halopyrimidine (e.g., 4-chloro-2-(trifluoromethyl)pyrimidine) with hydrazine hydrate. researchgate.net The trifluoromethyl group at the 2-position further activates the ring towards nucleophilic attack, particularly at the 4- and 6-positions.

The reaction proceeds through a Meisenheimer-like intermediate, where the negative charge is stabilized by the ring nitrogen atoms and the electron-withdrawing substituent. The regioselectivity of nucleophilic attack is influenced by the position of the leaving group and the nature of the other substituents on the ring. wuxiapptec.com In the case of 2-substituted-4-chloropyrimidines, nucleophilic attack generally occurs at the C-4 position. rsc.orgthieme.de

Electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to its π-deficient character. wikipedia.org The ring nitrogen atoms and the trifluoromethyl group deactivate the ring towards attack by electrophiles. However, the presence of the electron-donating hydrazinyl group can provide some activation, directing potential electrophilic attack to the C-5 position, which is the most electron-rich carbon atom on the pyrimidine ring. wikipedia.org

Reactions such as halogenation or nitration, if they occur, would require forcing conditions. For example, halogenation of pyrimidines often requires harsh reagents and high temperatures. nih.govchemrxiv.orgchemrxiv.org The direct halogenation of similar fused pyrimidine systems has been achieved using hypervalent iodine reagents under aqueous conditions, suggesting a potential route for the C-5 halogenation of this compound. rsc.org Nitration of pyrimidine derivatives is also known to occur at the C-5 position, but the reaction conditions must be carefully controlled to avoid degradation of the starting material. researchgate.netrsc.org The trifluoromethyl group's strong deactivating effect would likely make such electrophilic substitutions even more challenging. nih.gov

Influence of the Trifluoromethyl Group on Pyrimidine Reactivity

The trifluoromethyl (CF3) group is a powerful modulator of chemical reactivity when appended to a pyrimidine ring. As a substituent, it is characterized by its strong electron-withdrawing nature, which significantly influences the electron distribution within the heterocyclic system. mdpi.com This property stems from the high electronegativity of the three fluorine atoms. The C-F bond is considerably stronger than the C-H bond, which imparts greater stability to the molecule and makes biotransformation, particularly oxidation, more difficult. mdpi.com

The primary effect of the CF3 group on the pyrimidine core is a marked decrease in the ring's electron density. This deactivation makes the pyrimidine ring more susceptible to nucleophilic aromatic substitution (SNAr) reactions, a common pathway for the functionalization of halogenated pyrimidines. researchgate.net The electron-deficient character enhances the electrophilicity of the ring carbons, facilitating attack by nucleophiles. Furthermore, the presence of the trifluoromethyl group can influence the regioselectivity of such reactions in polysubstituted pyrimidines. Studies on related dihalopyrimidines have shown that the C4 position is intrinsically more reactive towards palladium-catalyzed cross-coupling reactions than the C2 position, a preference that is modulated by the electronic effects of other substituents on the ring. mdpi.com The hydrophobic and lipophilic characteristics introduced by the CF3 group are also crucial, often improving pharmacological properties in medicinal chemistry applications. mdpi.comfrontiersin.org

Advanced Coupling Reactions for Pyrimidine Functionalization

The functionalization of the pyrimidine scaffold, particularly those bearing electron-withdrawing groups like trifluoromethyl, is often achieved through advanced cross-coupling reactions. These methods are pivotal for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of complex derivatives.

Palladium-catalyzed cross-coupling reactions are prominent in this field. The Suzuki coupling, which joins an organoboron species with an organic halide, has been successfully applied to pyrimidine systems. mdpi.com For instance, microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines with various aryl and heteroaryl boronic acids proceeds with high efficiency and regioselectivity. mdpi.com The reaction preferentially occurs at the C4 position, which is more susceptible to the oxidative addition of palladium into the carbon-chlorine bond compared to the C2 position. mdpi.com This regioselectivity allows for the sequential and controlled introduction of different substituents. While this specific example uses dichloropyrimidines, the underlying principles of differential reactivity at various ring positions are applicable to other substituted pyrimidines, including those with a trifluoromethyl group.

Beyond Suzuki coupling, other transition-metal-catalyzed reactions are employed for pyrimidine functionalization. Nucleophilic aromatic substitution (SNAr) remains a fundamental strategy, where halogens on the pyrimidine ring are displaced by nucleophiles such as amines or alkoxides. researchgate.net The electron-deficient nature of the 2-(trifluoromethyl)pyrimidine system makes it a suitable substrate for these types of transformations.

Isomerism and Tautomerism Investigations

Isomerism and tautomerism are critical concepts in understanding the structure and reactivity of heterocyclic compounds like substituted pyrimidines. Tautomerism, the interconversion of structural isomers through the migration of a proton, is particularly relevant for pyrimidines with substituents containing labile protons, such as amino, hydroxyl, or hydrazinyl groups. For derivatives of this compound, a significant and well-documented tautomeric equilibrium is the azide-tetrazole tautomerism, which occurs when the hydrazinyl group is converted into an azido moiety. researchgate.net

A prominent example of tautomerism in this class of compounds is the ring-chain equilibrium between an azidopyrimidine and its fused tetrazole isomer. researchgate.net This phenomenon has been studied in detail for 2-azido-4-(trifluoromethyl)pyrimidine, a direct derivative synthesized from 2-hydrazino-4-trifluoromethylpyrimidine via nitrosation. researchgate.net

The compound exists as a mixture of two tautomers in equilibrium: the open-chain azide form, 2-azido-4-trifluoromethylpyrimidine , and the fused-ring tetrazole form, 5-trifluoromethyltetrazolo[1,5-a]pyrimidine . researchgate.net

The position of this equilibrium is highly sensitive to the surrounding environment, particularly the solvent. Research has shown that in a non-polar solvent like chloroform-d (CDCl₃), the compound exists exclusively in the open-chain azide form. researchgate.net In contrast, in a polar aprotic solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) or in the absence of a solvent, an equilibrium between the azide and the tetrazole tautomers is observed. researchgate.net

The kinetics and thermodynamics of this tautomeric rearrangement have been quantified for a series of related 4-azidopyrimidines using advanced NMR techniques. The data reveal the energy barriers and equilibrium constants associated with the interconversion.

Table 1. Thermodynamic and Kinetic Parameters of Tautomeric Tetrazole-Azide Rearrangement for a Series of 2,6-disubstituted 4-azidopyrimidines. researchgate.net
ParameterValue Range
ΔH (Enthalpy Change)15–28 kJ mol⁻¹
ΔS (Entropy Change)47–65 J mol⁻¹ K⁻¹
Eₐ (Activation Energy)93–117 kJ mol⁻¹
lgA (Pre-exponential Factor)15.1–18.9

These parameters are influenced by the electronic properties of the substituents on the pyrimidine ring and the polarity of the solvent, demonstrating the delicate balance that governs this isomeric equilibrium. researchgate.net

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., AM1, DFT)

Quantum chemical calculations are fundamental to modern chemistry, providing detailed information about molecular structures and properties. Methods range from semi-empirical approaches like Austin Model 1 (AM1) to more rigorous Density Functional Theory (DFT).

Geometry Optimization and Energy Minimization

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For derivatives of 4-hydrazinyl-2-(trifluoromethyl)pyrimidine, such as 2-(N'-benzylidenehydrazino)-4-trifluoromethyl-pyrimidine, molecular orbital calculations using the semi-empirical AM1 method have been employed to establish energy-minimized structures. researchgate.netresearchgate.net

These calculations provide data on bond lengths and angles. The energy-minimized structures obtained from these computations are often in good agreement with experimental data from X-ray crystallography, though minor discrepancies can arise due to intermolecular interactions in the solid state that are not accounted for in gas-phase calculations. researchgate.net For instance, in the case of 2-(N'-benzylidenehydrazino)-4-trifluoromethyl-pyrimidine, a notable difference between the calculated and experimental data regarding ring planarity was attributed to significant intermolecular interactions within the crystal structure. researchgate.net

Below is a table comparing experimental and AM1-calculated bond lengths for a key derivative, highlighting the accuracy of such computational methods.

BondExperimental Bond Length (Å)Calculated (AM1) Bond Length (Å)
N1-C21.3331.319
C2-N31.3401.362
N3-C41.3211.322
C4-C51.4011.404
C5-C61.3531.378
C6-N11.3411.365
C2-N71.3711.380
N7-N81.3701.385
C4-C111.4881.489

Data derived from the study of 2-(N'-benzylidenehydrazino)-4-trifluoromethyl-pyrimidine. researchgate.net

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aimspress.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govresearchgate.net A small energy gap suggests high chemical reactivity and low kinetic stability. nih.gov

Aromaticity Assessment (e.g., HOMA Index Calculations)

The Harmonic Oscillator Model of Aromaticity (HOMA) index is a quantitative measure of aromaticity based on the deviation of bond lengths from an optimal value for a fully aromatic system. A HOMA value of 1 indicates a fully aromatic system, while values close to 0 suggest a non-aromatic or anti-aromatic character.

For the pyrimidine (B1678525) ring in 2-(N'-benzylidenehydrazino)-4-trifluoromethyl-pyrimidine, HOMA calculations have been performed to quantify its aromatic character. researchgate.net The analysis provides insight into the degree of electron delocalization within the heterocyclic ring.

The table below presents the HOMA index values calculated for the pyrimidine ring of this derivative.

Ring SystemHOMA Index
Pyrimidine Ring0.803

Data derived from the study of 2-(N'-benzylidenehydrazino)-4-trifluoromethyl-pyrimidine. researchgate.net

This HOMA value of 0.803 suggests a significant degree of aromatic character for the pyrimidine ring in this specific compound. researchgate.net

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.commdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information on the conformational flexibility and dynamics of a molecule. mdpi.com This technique is invaluable for exploring the conformational landscape, identifying stable and low-energy conformations, and understanding how the molecule behaves in different environments, such as in aqueous solution. researchgate.net

For a molecule like this compound, MD simulations could reveal the rotational barriers around single bonds, the preferred orientation of the hydrazinyl and trifluoromethyl groups relative to the pyrimidine ring, and the nature of intramolecular hydrogen bonding. However, specific molecular dynamics simulation studies focused on exploring the conformational landscape of this compound are not described in the currently available literature. General applications of MD are widely used to understand protein dynamics and ligand interactions. nih.gov

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or nucleic acid) to form a stable complex. researchgate.net It is a critical tool in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode of interaction with a biological target. researchgate.net

Binding Affinity Predictions for Biological Targets

The primary goal of molecular docking is to predict the binding energy or affinity of a ligand for a target. researchgate.net Pyrimidine and its derivatives are known to interact with a wide range of biological targets, exhibiting activities such as anticancer and antimicrobial effects. nih.govnih.gov Docking studies on various pyrimidine analogs have been performed against targets like Epidermal Growth Factor Receptor (EGFR), Werner (WRN) helicase, and DNA, revealing key interactions that stabilize the ligand-receptor complex. researchgate.netnih.govnih.govnih.gov

For example, docking studies of other pyrimidine derivatives have shown that hydrogen bonds and hydrophobic interactions often play a crucial role in their binding to protein active sites. researchgate.net While numerous studies have successfully used molecular docking to predict the binding affinities of pyrimidine-containing compounds, specific molecular docking investigations to predict the binding affinity of this compound against particular biological targets have not been reported in the surveyed scientific literature.

Elucidation of Proposed Mechanisms of Action

Computational and theoretical chemistry studies are pivotal in elucidating the potential mechanisms of action for novel chemical entities. While direct, comprehensive computational studies focused exclusively on this compound are not extensively detailed in publicly available research, the mechanism can be inferred by examining computational analyses of structurally related pyrimidine and hydrazinyl derivatives. These studies utilize methods like molecular docking and Density Functional Theory (DFT) to predict interactions with biological targets and to understand the molecule's electronic properties, which are crucial for its reactivity and binding capabilities.

Research on analogous heterocyclic compounds suggests that the pyrimidine scaffold is a key pharmacophore that interacts with various biological targets, particularly protein kinases. For instance, derivatives of pyrazolo[3,4-d]pyrimidin-4(5H)-ones containing a hydrazide-hydrazone moiety have been investigated for their anticancer properties. Molecular docking simulations for these related compounds have identified the Epidermal Growth Factor Receptor (EGFR) as a potential molecular target. nih.govresearchgate.net These simulations predict the binding affinity and orientation of the compounds within the ATP-binding site of the EGFR kinase domain, suggesting a mechanism of action that involves the inhibition of this key signaling protein involved in cell proliferation.

Similarly, computational studies on other nitrogen-containing heterocycles, such as 2-(2-Hydrazinyl)thiazole derivatives, have also pointed towards EGFR inhibition. researchgate.net Molecular docking of these compounds revealed high binding affinities, sometimes surpassing that of standard drugs like Gefitinib. researchgate.net These findings highlight a recurring theme where the hydrazinyl and pyrimidine-like structures serve as effective scaffolds for targeting kinase domains.

Density Functional Theory (DFT) is another powerful computational tool used to explore the electronic characteristics of these molecules. DFT studies on related thiazole derivatives have been used to analyze the Frontier Molecular Orbitals (HOMO and HOMO-LUMO gap) and Molecular Electrostatic Potential (MESP), which help in understanding the chemical reactivity and biological activity of the compounds. researchgate.net For example, a smaller HOMO-LUMO energy gap is often correlated with higher chemical reactivity.

The insights gained from these computational analyses of related structures provide a strong basis for proposing a mechanism of action for this compound. It is hypothesized that this compound may also act as an inhibitor of protein kinases, such as EGFR, by forming stable interactions within their active sites. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the hydrazinyl moiety can act as a crucial hydrogen bond donor or acceptor, anchoring the molecule to key amino acid residues in the target protein.

Research Findings from Analogous Compounds

To illustrate the proposed mechanism, the following tables summarize findings from computational studies on structurally similar molecules.

Table 1: Molecular Docking Results of Analogous Compounds with Protein Kinases

This table presents the binding affinities (docking scores) of various pyrimidine and hydrazinyl derivatives against protein kinase targets, as determined by molecular docking simulations. Lower docking scores typically indicate a higher predicted binding affinity.

Compound ClassSpecific Compound ExampleTarget ProteinDocking Score (kcal/mol)Reference
Pyrazolo-pyrimidinonesCompound 5aEGFRHigh Affinity (score not specified) nih.govresearchgate.net
Pyrazolo-pyrimidinonesCompound 5eEGFRHigh Affinity (score not specified) nih.govresearchgate.net
Pyrazolo-pyrimidinonesCompound 5gEGFRHigh Affinity (score not specified) nih.govresearchgate.net
Pyrazolo-pyrimidinonesCompound 5hEGFRHigh Affinity (score not specified) nih.govresearchgate.net
Hydrazinyl-thiazolesCompound 4eEGFR-6.98 researchgate.net
Hydrazino-fused PyrimidinesCompound 5cTyrosine KinaseHigh Affinity (score not specified) researchgate.net
Hydrazino-fused PyrimidinesCompound 5hCyclin-Dependent Kinase 2High Affinity (score not specified) researchgate.net

Table 2: Key Molecular Interactions of Analogous Compounds in Kinase Active Sites

This table details the specific types of molecular interactions, such as hydrogen bonds, and the key amino acid residues involved in the binding of analogous compounds to their target proteins, as predicted by docking studies.

Compound ExampleTarget ProteinInteracting ResiduesType of InteractionReference
Fluorinated pyrazolo[1,5-a]pyrimidines (Compound 7i)1Y8Y EnzymeLys 129, Lys 89, Lys 33, Asp 89, Gly 8, Gly 13Hydrogen Bonding ekb.eg
Fluorinated pyrazolo[1,5-a]pyrimidines (Compound 7j)1Y8Y EnzymeLys 129, Lys 89, Lys 33, Asp 89, Gly 8, Gly 13Hydrogen Bonding ekb.eg
Fluorinated pyrazolo[1,5-a]pyrimidines (Compound 7k)1Y8Y EnzymeLys 129, Lys 89, Lys 33, Asp 89, Gly 8, Gly 13Hydrogen Bonding ekb.eg

These computational findings for structurally related molecules strongly support the hypothesis that this compound likely exerts its biological effects through the inhibition of protein kinases, with EGFR being a probable target. The hydrazinyl and trifluoromethyl-pyrimidine moieties are predicted to play crucial roles in binding to the ATP pocket of these enzymes, thereby disrupting their catalytic function and downstream signaling pathways.

Interdisciplinary Research Applications of 4 Hydrazinyl 2 Trifluoromethyl Pyrimidine

The chemical compound 4-Hydrazinyl-2-(trifluoromethyl)pyrimidine serves as a crucial molecule in various scientific fields, demonstrating significant utility in both synthetic chemistry and applied research. Its unique structure, which combines a reactive hydrazine group with an electron-withdrawing trifluoromethyl-substituted pyrimidine (B1678525) ring, makes it a valuable precursor and functional reagent. This article explores its applications in organic synthesis and its potential in agrochemical development.

Future Research Directions and Emerging Opportunities

Development of Novel and Green Synthetic Methodologies

The advancement of synthetic chemistry towards more sustainable and efficient processes is a critical area of research. For 4-hydrazinyl-2-(trifluoromethyl)pyrimidine, future efforts are anticipated to focus on the development of novel and green synthetic methodologies that offer improvements in terms of yield, safety, and environmental impact over traditional methods. rasayanjournal.co.injocpr.comjddhs.commdpi.comresearchgate.net

Furthermore, the exploration of catalytic methods, including biocatalysis and heterogeneous catalysis, could lead to milder reaction conditions and increased selectivity. mdpi.com Microwave-assisted and continuous flow processing are innovative techniques that can significantly reduce reaction times and improve process control, offering a more sustainable manufacturing approach. jddhs.commdpi.com The development of synthetic routes that avoid the use of per- and polyfluoroalkyl substances (PFAS) is also a crucial direction, aligning with global efforts to reduce the environmental impact of fluorinated compounds. uva.nl

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Pyrimidine (B1678525) Derivatives

FeatureTraditional SynthesisGreen Chemistry Approaches
Solvents Often hazardous organic solvents (e.g., dichloromethane)Water, supercritical CO2, bio-based solvents jocpr.comjddhs.com
Catalysts Stoichiometric and often toxic reagentsBiocatalysts, heterogeneous catalysts mdpi.com
Energy Input Conventional heating, often for extended periodsMicrowave irradiation, flow chemistry jddhs.commdpi.com
Waste Generation High, due to multi-step processes and byproductsMinimized through atom economy and one-pot reactions rasayanjournal.co.injocpr.com
Safety Potential for hazardous reagents and intermediatesImproved through milder conditions and contained systems uva.nl

In-depth Mechanistic Studies of Key Chemical Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is fundamental for optimizing existing protocols and designing new transformations. Future research should focus on in-depth mechanistic studies of key chemical transformations.

The nucleophilic substitution of a leaving group (e.g., a halogen) at the 4-position of the pyrimidine ring by hydrazine is a critical step in the synthesis of the title compound. Computational studies can provide valuable insights into the reaction pathway, transition states, and the influence of the trifluoromethyl group on the reactivity of the pyrimidine ring. Experimental studies, such as kinetic analysis and isotopic labeling, can further elucidate the mechanism of this hydrazinolysis reaction.

Furthermore, the hydrazinyl moiety is a versatile functional group that can participate in a variety of subsequent reactions, such as the formation of hydrazones and the construction of fused heterocyclic systems. tandfonline.com Mechanistic investigations into these transformations will enable a more rational approach to the design and synthesis of novel derivatives with tailored properties. Understanding the interplay between the electron-withdrawing trifluoromethyl group and the nucleophilic hydrazinyl group is crucial for predicting and controlling the regioselectivity and stereoselectivity of these reactions.

Advanced Structure-Activity Relationship Modeling for Targeted Applications

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful tool in drug discovery and materials science for understanding the relationship between the chemical structure of a compound and its biological activity or physical properties. nih.govnih.govmdpi.combenthamdirect.comresearchgate.net For this compound and its derivatives, advanced SAR and three-dimensional QSAR (3D-QSAR) studies will be instrumental in guiding the design of new molecules with enhanced potency and selectivity for specific biological targets.

By generating a dataset of analogues with varying substituents and evaluating their biological activity, robust QSAR models can be developed. nih.govnih.govmdpi.com These models can identify key structural features and physicochemical properties that are critical for activity, such as the role of the trifluoromethyl group in binding affinity and the influence of modifications to the hydrazinyl moiety. nih.gov The insights gained from these models can then be used to prioritize the synthesis of new compounds with a higher probability of success, thereby accelerating the discovery process. benthamdirect.com

Pharmacophore mapping, a computational technique that identifies the essential three-dimensional arrangement of functional groups required for biological activity, can be used in conjunction with QSAR to design novel chemical entities with improved drug-like properties. benthamdirect.com

Integration of In Silico and Experimental Approaches for Rational Design

The rational design of novel compounds based on the this compound scaffold can be significantly enhanced by the integration of computational (in silico) and experimental approaches. nih.gov This synergistic strategy allows for a more efficient and targeted exploration of chemical space.

Molecular docking studies can be employed to predict the binding modes of this compound derivatives within the active sites of biological targets, such as enzymes or receptors. nih.govnih.gov This information can guide the design of modifications to the parent structure to improve binding affinity and selectivity. For instance, in silico screening of virtual libraries of derivatives can identify promising candidates for synthesis and experimental testing. researchgate.net

Molecular dynamics simulations can provide further insights into the dynamic behavior of the ligand-target complex, helping to understand the stability of the interaction and the role of specific molecular interactions. nih.gov The predictions from these computational models can then be validated through the synthesis and biological evaluation of the designed compounds, with the experimental results feeding back to refine and improve the in silico models in an iterative cycle. This integrated approach has the potential to significantly reduce the time and cost associated with the discovery of new bioactive molecules. jddhs.com

Exploration of New Application Domains for Fluorinated Hydrazinyl Pyrimidines

The unique combination of a trifluoromethyl group, a pyrimidine ring, and a hydrazinyl moiety suggests that this compound and its derivatives could find applications in a variety of domains beyond their currently explored uses. mdpi.commdpi.comnih.govnih.gov

In medicinal chemistry, this scaffold holds promise for the development of novel therapeutic agents. mdpi.commdpi.comnih.gov The trifluoromethyl group is known to enhance metabolic stability and cell membrane permeability of drug candidates. nih.gov The pyrimidine core is a common feature in many biologically active compounds, including anticancer and antimicrobial agents. mdpi.com The hydrazinyl group provides a handle for further chemical modification to create diverse libraries of compounds for screening against a wide range of biological targets. tandfonline.com Future research could explore the potential of these compounds as inhibitors of kinases, proteases, or other enzymes implicated in disease. nih.govnih.gov

In the field of agrochemicals, fluorinated compounds play a significant role as herbicides, insecticides, and fungicides. ccspublishing.org.cnresearchgate.netnih.govacs.org The trifluoromethylpyrimidine motif is present in some commercial pesticides. The introduction of a hydrazinyl group could lead to new modes of action or improved efficacy against resistant pests and pathogens. Screening of this compound derivatives for their agrochemical potential is a promising area for future investigation.

Furthermore, the unique electronic properties conferred by the trifluoromethyl group could make these compounds interesting candidates for applications in materials science. For example, they could be explored as components of organic light-emitting diodes (OLEDs), sensors, or functional polymers. The potential for the hydrazinyl group to participate in the formation of coordination complexes also opens up possibilities in the design of novel metal-organic frameworks (MOFs) or catalysts.

Table 2: Potential Application Domains for this compound Derivatives

DomainPotential ApplicationsRationale
Medicinal Chemistry Anticancer agents, antimicrobial agents, enzyme inhibitors nih.govnih.govmdpi.comTrifluoromethyl group enhances drug-like properties; pyrimidine is a privileged scaffold. nih.govmdpi.com
Agrochemicals Herbicides, insecticides, fungicides ccspublishing.org.cnresearchgate.netnih.govacs.orgFluorinated pyrimidines are established in agrochemicals; hydrazinyl moiety offers novel structural diversity.
Materials Science Organic electronics, sensors, functional polymersUnique electronic properties from the trifluoromethyl group; potential for coordination chemistry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.